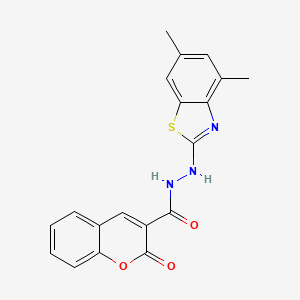
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The unique structure of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves multi-step reactions. One common method includes the condensation of 4,6-dimethylbenzo[d]thiazol-2-amine with 2-oxo-2H-chromene-3-carbohydrazide under acidic conditions . The reaction is usually carried out in ethanol with a catalytic amount of glacial acetic acid. The intermediate product is then purified and characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways . The compound binds to the active sites of these enzymes, blocking their activity and leading to the suppression of disease progression .
Comparison with Similar Compounds
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can be compared with other benzothiazole derivatives such as:
2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: This compound also exhibits significant biological activities but differs in its substitution pattern and specific applications.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide: Another benzothiazole derivative with distinct chemical properties and uses.
The uniqueness of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity .
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-10-7-11(2)16-15(8-10)26-19(20-16)22-21-17(23)13-9-12-5-3-4-6-14(12)25-18(13)24/h3-9H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRGYBZNEAVOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(5-chloro-2-methylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2793551.png)
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2793553.png)

![Methyl 4-((9-(3-methoxypropyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2793556.png)


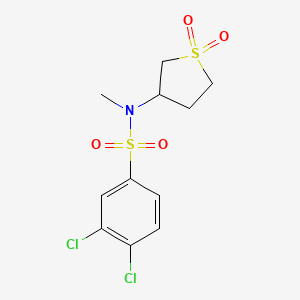
![Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2793562.png)
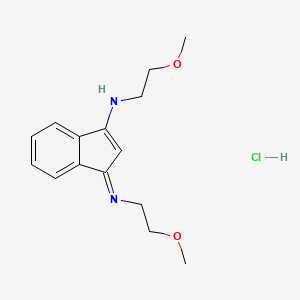
![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2793565.png)
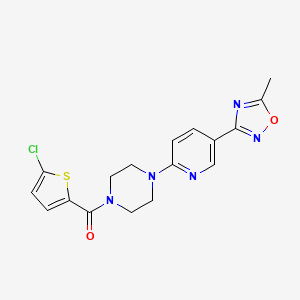
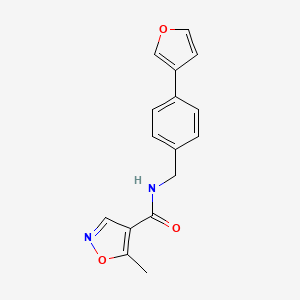
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide](/img/structure/B2793572.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propane-1-sulfonamide](/img/structure/B2793573.png)
